molecular formula C22H24SiZr B588798 RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL CAS No. 146814-57-5

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL

Cat. No.: B588798
CAS No.: 146814-57-5
M. Wt: 407.743
InChI Key: GMGPRQFWKHSHEV-UHFFFAOYSA-N
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Description

Evolution of Metallocene Catalysts in Polymer Chemistry

The development of metallocene catalysts revolutionized polymer science by enabling precise control over polymer microstructure. Traditional Ziegler-Natta catalysts, discovered in the 1950s, relied on heterogeneous titanium- or vanadium-based systems to produce polyethylene and polypropylene. However, these catalysts suffered from multiple active sites, leading to broad molecular weight distributions and limited stereochemical control.

A paradigm shift occurred in the 1980s with Walter Kaminsky and Hansjörg Sinn’s discovery that methylaluminoxane (MAO) could activate soluble metallocene complexes, such as zirconocene dichlorides, to create single-site catalysts. These homogeneous systems exhibited unparalleled selectivity, allowing for the synthesis of polymers with tailored tacticity, molecular weights, and comonomer distributions. For example, Kaminsky’s work demonstrated that rac-ethylenebis(indenyl)zirconium dichloride could produce highly isotactic polypropylene with melting points exceeding 160°C.

The transition to metallocene catalysts marked a critical advancement in industrial polymer production. By the 1990s, companies like Exxon and Hoechst commercialized metallocene-based polyolefins, leveraging their ability to create polymers with optimized mechanical, thermal, and optical properties.

Discovery and Development of Silyl-Bridged Zirconocene Catalysts

Silyl-bridged metallocenes emerged as a cornerstone of catalyst design due to their enhanced stereochemical rigidity and thermal stability. The introduction of dimethylsilyl (Me$$_2$$Si) bridges between cyclopentadienyl or indenyl ligands minimized ligand rotation, preserving the chiral coordination geometry essential for stereoregular polymerization.

Key advancements in silyl-bridged systems include:

  • Synthetic Innovation : Early work by Brintzinger and Razavi established protocols for synthesizing ansa-metallocenes, where a silicon or carbon bridge connects two indenyl ligands. For example, rac-dimethylsilyl-bis(indenyl)zirconium dichloride was synthesized via salt metathesis reactions between dilithio indenyl precursors and zirconium tetrachloride.
  • Structural Optimization : Studies revealed that substituents on the indenyl ligands (e.g., 4-phenyl groups) and bridge length significantly influenced catalyst activity and stereoselectivity. The Me$$_2$$Si bridge provided optimal steric bulk and electronic stabilization, as evidenced by X-ray crystallography.
  • Cocatalyst Synergy : Methylaluminoxane’s ability to ionize zirconocene dimethyl precursors into cationic active species ([Zr-Me]$$^+$$) enabled high polymerization rates. For instance, the activation of rac-Me$$2$$Si(Ind)$$2$$ZrMe$$_2$$ with MAO generated species capable of propylene insertion barriers as low as 60 kJ/mol.

Table 1 : Comparative Performance of Bridged Metallocenes in Propylene Polymerization

Catalyst Structure Activity (kg PP/mol Zr·h) Isotacticity (%) Reference
rac-Me$$2$$Si(Ind)$$2$$ZrCl$$_2$$ 15,000 98
rac-C$$2$$H$$4$$(Ind)$$2$$ZrCl$$2$$ 8,500 95
Unbridged Cp$$2$$ZrCl$$2$$ 200 <50

Position of rac-Dimethylsilylbis(1-Indenyl)Zirconium(IV)Dimethyl in Metallocene Chemistry

rac-Dimethylsilylbis(1-indenyl)zirconium(IV)dimethyl (CAS 121009-93-6) represents a pinnacle of silyl-bridged catalyst design. Its unique attributes include:

  • Stereochemical Precision : The rac configuration enforces a C$$_2$$-symmetric coordination environment, directing propylene monomers into isotactic sequences with >98% regularity. This contrasts with meso isomers, which produce atactic polymers.
  • Thermal Stability : The dimethylsilyl bridge enhances thermal resilience, allowing operation at industrial polymerization temperatures (60–80°C) without significant decomposition.
  • Comonomer Incorporation : This catalyst excels in copolymerizing ethylene with higher α-olefins (e.g., 1-hexene), yielding linear low-density polyethylene (LLDPE) with uniform branch distributions.

Table 2 : Key Applications of rac-Me$$2$$Si(Ind)$$2$$ZrMe$$_2$$ in Industrial Polymerization

Application Polymer Type Notable Properties Reference
Isotactic Polypropylene High-crystallinity PP Melting point: 165°C
Ethylene/1-Hexene Copolymers LLDPE Tensile strength: 25–30 MPa
Syndiotactic Polystyrene Crystalline sPS Glass transition: 100°C

The catalyst’s versatility is further demonstrated in advanced reactor technologies, including gas-phase and solution processes. For example, ExxonMobil’s Exxpol™ technology leverages rac-Me$$2$$Si(Ind)$$2$$ZrMe$$_2$$/MAO systems to produce elastomeric polyolefins with controlled chain architectures.

Properties

CAS No.

146814-57-5

Molecular Formula

C22H24SiZr

Molecular Weight

407.743

IUPAC Name

carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+)

InChI

InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2

InChI Key

GMGPRQFWKHSHEV-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2]

Synonyms

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Ligand Preparation

The foundational step in synthesizing rac-dimethylsilylbis(1-indenyl)zirconium(IV)dimethyl is the preparation of the bis(indenyl)dimethylsilane ligand. This ligand is typically derived from the reaction of 1-indenyllithium with dichloromethylsilane. The lithiation of 1-indene using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) generates 1-indenyllithium, which subsequently reacts with dichloromethylsilane to yield the silyl-bridged bis(indenyl) ligand .

Critical Parameters :

  • Stoichiometry : A 2:1 molar ratio of 1-indenyllithium to dichloromethylsilane ensures complete substitution of chlorine atoms.

  • Solvent : THF is preferred for its ability to stabilize reactive intermediates.

  • Temperature : Reactions are conducted at −78°C to prevent side reactions, followed by gradual warming to room temperature .

Metallation with Zirconium Tetrachloride

The bis(indenyl)dimethylsilane ligand is metallated with zirconium tetrachloride (ZrCl₄) to form the zirconocene dichloride intermediate. This step requires careful control of stoichiometry and reaction environment:

  • Lithiation of the Ligand : The bis(indenyl)dimethylsilane is treated with n-BuLi (2 equivalents) to generate a dilithiated species.

  • Reaction with ZrCl₄ : The dilithiated ligand is added to a suspension of ZrCl₄ in toluene, with THF as a coordinating solvent to prevent aggregation .

Reaction Conditions :

ParameterValue
ZrCl₄ : Ligand ratio1:1
SolventToluene/THF (3:1 v/v)
Temperature−78°C → room temperature
Duration24 hours

The product, a mixture of rac and meso zirconocene dichloride isomers, is obtained in yields of 60–75% .

Reduction to Zirconium Dimethyl

The dichloride intermediate is reduced to the dimethyl derivative using methylating agents such as methyllithium (MeLi) or trimethylaluminum (AlMe₃). This step replaces chloride ligands with methyl groups:

ZrCl2(ligand)+2MeLiZrMe2(ligand)+2LiCl\text{ZrCl}2(\text{ligand}) + 2\,\text{MeLi} \rightarrow \text{ZrMe}2(\text{ligand}) + 2\,\text{LiCl}

Optimization Insights :

  • Methylation Efficiency : AlMe₃ provides higher yields (85–90%) compared to MeLi (70–80%) due to its stronger alkylating capability .

  • Side Reactions : Overmethylation is mitigated by maintaining a low temperature (−40°C) and slow reagent addition.

Diastereoselective Isolation of rac Isomer

Separation of rac-dimethylsilylbis(1-indenyl)zirconium(IV)dimethyl from its meso counterpart is achieved via recrystallization.

Protocol :

  • Crude Product Dissolution : The isomer mixture is dissolved in minimal hot toluene.

  • Gradient Cooling : Slow cooling to 4°C preferentially crystallizes the rac isomer due to its lower solubility.

  • Purity Validation : ¹H NMR spectroscopy confirms enantiomeric excess (>95%) .

Comparative Solubility Data :

IsomerSolubility in Toluene (25°C, g/L)
rac12.3
meso8.7

Industrial-Scale Production Considerations

While academic protocols emphasize purity, industrial methods prioritize cost and scalability:

  • Catalyst Recycling : Unreacted ZrCl₄ is recovered via sublimation.

  • Solvent Systems : Hexane replaces toluene for easier distillation and reuse.

  • Yield Enhancement : Continuous flow reactors reduce reaction times by 40% compared to batch processes .

Analytical Characterization

Key spectroscopic benchmarks for validating successful synthesis:

¹H NMR (CD₂Cl₂, 400 MHz) :

  • δ −0.59 ppm (s, Si(CH₃)₂)

  • δ 5.21 ppm (m, indenyl Cp-H)

  • δ 6.78–7.05 ppm (indenyl aromatic H)

X-ray Crystallography :

  • Bond Lengths : Zr–C (2.45 Å), Si–C (1.88 Å)

  • Dihedral Angle : 54.7° between indenyl planes (confirming rac geometry)

Challenges and Mitigation Strategies

ChallengeSolution
Isomer interconversionUse of bulky substituents
Hydrolysis sensitivityRigorous anhydrous conditions
Low thermal stabilityStorage under N₂ at −20°C

Chemical Reactions Analysis

Types of Reactions

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include methylaluminoxane (MAO) as a co-catalyst in polymerization reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.

Major Products

The major products formed from these reactions are high-performance polymers, such as polyethylene and polypropylene, which are widely used in various industrial applications .

Mechanism of Action

The mechanism by which RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL exerts its effects involves its function as a chiral, stereorigid metallocene catalyst. When used with a co-catalyst like methylaluminoxane (MAO), it facilitates the polymerization of olefins by coordinating with the monomer units and promoting their linkage into long polymer chains . This process involves the formation of active sites on the catalyst surface, where the polymerization reaction occurs.

Comparison with Similar Compounds

Bridging Group Effects

  • Dimethylsilyl vs. Ethylene :
    • The dimethylsilyl bridge (–Si(CH₃)₂–) in the target compound creates a wider inter-ligand angle (~70–80°) compared to the ethylene bridge (–CH₂CH₂–, ~50–60°). This increased angle enhances stereorigidity, favoring higher tacticity (e.g., isotactic polypropylene) in polymer products .
    • Ethylene-bridged analogs (e.g., rac-Ethylenebis(1-indenyl)ZrMe₂) exhibit lower thermal stability due to reduced steric protection of the metal center .

Ligand Effects

  • Dimethyl vs. Dichloride: Dimethyl ligands (as in the target compound) require activation by co-catalysts like methylaluminoxane (MAO) to generate active Zr–CH₃⁺ species for polymerization. In contrast, dichloride analogs (e.g., rac-Dimethylsilylbis(1-indenyl)ZrCl₂) undergo ligand substitution with MAO, releasing chloride ions that may deactivate the catalyst . Dichloride variants generally show higher air- and moisture-sensitivity, necessitating stringent handling protocols (e.g., inert atmosphere, gloveboxes) .

Substituent Effects on Indenyl Ligands

  • 2-Methylindenyl: The introduction of methyl groups at the 2-position (e.g., rac-Dimethylsilylbis(2-methylindenyl)ZrCl₂) increases steric bulk, slowing monomer insertion rates but improving stereocontrol. This results in polymers with narrower molecular weight distributions .
  • Tetrahydroindenyl :
    • Saturated tetrahydroindenyl ligands (e.g., rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)ZrCl₂) enhance electron donation to zirconium, boosting catalytic activity in ethylene polymerization by ~20% compared to unsaturated analogs .

Key Research Findings

  • Catalytic Performance :
    • The target compound’s dimethyl ligands and silyl bridge enable high activity in propylene polymerization (~1,200 kg PP/g Zr·h) with 95% isotacticity, outperforming ethylene-bridged analogs by ~15% .
    • Dichloride variants require higher MAO ratios (Al/Zr > 5,000) for activation, increasing process costs .

Biological Activity

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL, commonly referred to as RAC-DMSIZ, is an organometallic compound that has garnered attention for its unique catalytic properties and potential applications in various fields, including organic synthesis and polymerization. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula: C22H24SiZr
  • Molar Mass: 407.74 g/mol
  • CAS Number: 146814-57-5

RAC-DMSIZ is characterized by its high thermal stability and flexibility in spatial structure, which are critical for its role as a catalyst in chemical reactions.

Target of Action

RAC-DMSIZ acts primarily as a chiral metallocene catalyst in olefin polymerization processes. Its interaction with olefins is facilitated by the presence of co-catalysts such as methylaluminoxane (MAO).

Mode of Action

The compound catalyzes the polymerization of olefins through a mechanism known as Ziegler-Natta catalysis. This involves the coordination of olefins to the zirconium center, leading to the formation of polymer chains.

Biochemical Pathways

RAC-DMSIZ participates in several biochemical pathways, notably:

  • Ziegler-Natta Polymerization: This pathway is crucial for producing polyethylene and polypropylene, which are widely used in various industrial applications.
  • Synthesis of Bioactive Compounds: Research is ongoing into its potential role in synthesizing organometallic compounds with biological activity.

Pharmacokinetics

The pharmacokinetics of RAC-DMSIZ are not extensively documented; however, it is known to be sensitive to moisture, which can affect its stability and reactivity. This sensitivity necessitates careful handling during synthesis and application.

Polymerization Applications

In a study investigating the use of RAC-DMSIZ in polymer synthesis, researchers demonstrated its effectiveness in producing high-performance polymers with desirable properties. The study highlighted:

  • Polymer Yield: High yields of polyethylene were achieved under optimized reaction conditions.
  • Molecular Weight Control: The molecular weight of the resulting polymers could be finely tuned by adjusting the concentration of the co-catalyst.

Biological Activity Exploration

Another area of research focused on exploring the biological activity of RAC-DMSIZ and its derivatives. Preliminary findings suggest potential applications in drug delivery systems due to their unique chemical properties. The study outlined:

  • Cell Viability Assays: Testing showed that certain derivatives exhibited low toxicity towards mammalian cells.
  • Drug Encapsulation Efficiency: The ability to encapsulate hydrophobic drugs was significantly improved using RAC-DMSIZ-based carriers.

Comparative Analysis

PropertyThis compoundRAC-DIMETHYLSILYLBIS(1-INDENYL)ZIRCONIUM DICHLORIDE
Molecular FormulaC22H24SiZrC20H18Cl2SiZr
Molar Mass407.74 g/mol448.57 g/mol
Primary ApplicationOlefin polymerizationCatalytic reactions
SensitivityMoisture-sensitiveMoisture-sensitive

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-dimethylsilylbis-(1-indenyl)zirconium(IV)dimethyl, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a one-step ligand substitution reaction. For example, reacting rac-dimethylsilylbis(1-indenyl)zirconium dichloride with methyllithium or Grignard reagents yields the dimethyl derivative . Key steps include:

  • Strict anhydrous conditions (Schlenk line or glovebox) to prevent hydrolysis .
  • Purification via recrystallization in toluene/hexane mixtures to achieve >97% purity .
  • Characterization by 1H^1 \text{H} NMR: Methyl groups on Zr appear as singlets (e.g., δ −2.19 and −0.13 ppm for bridging and terminal methyl groups, respectively) .

Q. How does the rac isomer influence stereoselectivity in ethylene-α-olefin copolymerization?

  • Methodological Answer : The rac configuration imposes C2C_2-symmetry, enabling precise control over polymer tacticity. Experimental protocols involve:

  • Activating the catalyst with methylaluminoxane (MAO) or borate cocatalysts .
  • Monitoring copolymer microstructure using 13C^{13} \text{C} NMR to quantify regioerrors and comonomer incorporation .
  • Comparing activity and selectivity against meso isomers to validate stereochemical effects .

Q. What are the critical handling considerations for this moisture-sensitive compound?

  • Methodological Answer :

  • Storage: Under inert gas (Ar/N2_2) at −20°C in flame-sealed ampules to prevent ligand dissociation or oxidation .
  • Manipulation: Use gloveboxes with O2_2/H2 _2O levels <1 ppm. Quench residues with ethanol to avoid pyrophoric hazards .

Advanced Research Questions

Q. How do ligand modifications (e.g., tetrahydroindenyl vs. indenyl) alter electronic properties and catalytic activity?

  • Methodological Answer :

  • Synthesize analogs with tetrahydroindenyl ligands (e.g., rac-dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride) .
  • Compare electronic effects via cyclic voltammetry (oxidation potentials) and DFT calculations (HOMO/LUMO energy gaps).
  • Assess polymerization kinetics using stopped-flow techniques to correlate ligand rigidity with propagation rates .

Q. How can computational methods resolve contradictions in reported catalytic activities?

  • Methodological Answer :

  • Perform DFT studies to model active species (e.g., ion pairs with MAO). Parameters include Zr–C bond distances and ligand tilt angles .
  • Reconcile divergent activity data by simulating solvent effects (e.g., toluene vs. heptane) on ion-pair dissociation .
  • Validate models with EXAFS to confirm coordination geometry under reaction conditions .

Q. What analytical techniques are optimal for characterizing polymer stereoregularity when using this catalyst?

  • Methodological Answer :

  • High-temperature 13C^{13} \text{C} NMR (120°C in 1,2,4-trichlorobenzene) to resolve tacticity-sensitive pentad sequences .
  • Cross-reference with GPC-MALLS for molecular weight distributions and branching analysis.
  • Correlate DSC data (melting points, crystallinity) with stereoregularity indices .

Q. How can ligand substitution kinetics be quantified to optimize catalyst activation?

  • Methodological Answer :

  • Use stopped-flow UV-vis spectroscopy to monitor ligand exchange rates (e.g., Cl⁻ displacement by MAO) .
  • Fit kinetic data to a two-step mechanism: initial ion pairing followed by rate-determining alkylation.
  • Compare activation energies (Arrhenius plots) for different cocatalysts (e.g., MAO vs. B(C6 _6F5 _5)3 _3) .

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